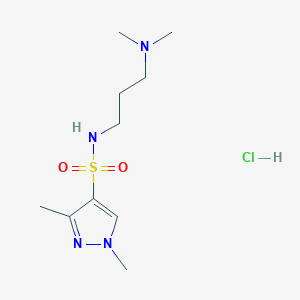

N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride" is a derivative of pyrazole and sulfonamide, which are known to be significant in the development of various pharmacological agents. The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms, and the sulfonamide group is a functional group consisting of a sulfonyl group connected to an amine. Compounds containing these moieties have been extensively studied for their potential as inhibitors of enzymes like carbonic anhydrases and acetylcholinesterase, as well as for their antibacterial and antiproliferative activities .

Synthesis Analysis

The synthesis of pyrazole-sulfonamide derivatives typically involves the reaction of appropriate precursors, such as nitrophenyl-pyrazole dicarboxylic acid or various substituted aminoazopyrazole derivatives, with sulfonamido moieties. The synthesis process is often followed by characterization using techniques like FT-IR, NMR, and elemental analysis to confirm the structure of the synthesized molecules . In some cases, the reaction of hydrazone precursors with hydrazine derivatives can also yield pyrazole derivatives .

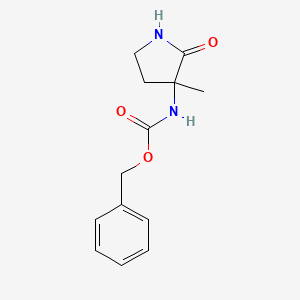

Molecular Structure Analysis

The molecular structure of pyrazole-sulfonamide derivatives is characterized by the presence of the pyrazole ring and the sulfonamide group. The structure is often elucidated using spectroscopic methods such as FT-IR, NMR (including 1H, 13C, and sometimes 19F NMR), and mass spectrometry. X-ray crystallography can also be employed to determine the precise three-dimensional arrangement of atoms within the crystal . The presence of substituents like dimethylamino groups can influence the electronic distribution and stability of the molecule, as indicated by studies involving density functional theory (DFT) and natural bond orbital (NBO) analysis .

Chemical Reactions Analysis

The reactivity of pyrazole-sulfonamide derivatives can be explored through their interactions with various reagents. For instance, the precursor compounds can be treated with active methylene compounds, urea, thiourea, or guanidine hydrochloride to yield a variety of heterocyclic compounds . The reactivity towards different enzymes, such as carbonic anhydrases and acetylcholinesterase, is also a critical aspect of their chemical behavior, as these interactions are the basis for their potential pharmacological applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole-sulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The introduction of fluorine atoms or dimethylamino groups can affect the chemical shifts and splitting patterns observed in NMR spectroscopy, indicating changes in the electronic environment of the molecule . The solvation energy and the stability of different species in solution can be assessed using computational methods, providing insights into the behavior of these compounds in biological systems . Additionally, the antimicrobial and antiproliferative activities of these compounds can be considered as part of their chemical properties, as they relate to the interaction with biological targets .

Aplicaciones Científicas De Investigación

Binding Studies

- Fluorescent Probe Technique : This compound, used as a fluorescent probe, displayed strong fluorescence when bound to protein, which is instrumental in studying the binding of substances like p-hydroxybenzoic acid esters to bovine serum albumin. This method helps in understanding the binding mechanism and nature, suggesting a hydrophobic nature of binding for parabens to bovine serum albumin (Jun et al., 1971).

Tautomeric Behavior Analysis

- Fourier Transform Infrared and Nuclear Magnetic Resonance Spectroscopy : These techniques have been applied to study the tautomeric forms of sulfonamide derivatives, which are crucial for their pharmaceutical and biological activities. Such analysis aids in understanding molecular conformations and their implications in medicinal chemistry (Erturk et al., 2016).

Antibacterial Applications

- Synthesis of New Heterocyclic Compounds : Sulfonamido moieties have been incorporated into novel heterocyclic compounds, showing promising antibacterial activities. This is significant for developing new antibacterial agents (Azab et al., 2013).

Enzyme Inhibition Studies

- Carbonic Anhydrase and Acetylcholinesterase Inhibitors : Sulfonamide derivatives have been shown to inhibit human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme, which is vital for designing compounds with potential biological activities (Ozmen Ozgun et al., 2019).

Synthesis of Antimicrobial Agents

- Novel Pyrazolo[3,4-d]pyridazine Derivatives : These compounds have been synthesized incorporating diaryl sulfone moiety, showing significant antimicrobial activities (Mady et al., 2016).

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various receptors and proteins in the body .

Mode of Action

The compound acts by forming an activated ester with carboxyl groups, which can then react with primary amines to form amide bonds . This reaction is typically employed in the pH range of 4.0-6.0 . The compound can also react with phosphate groups .

Biochemical Pathways

The compound is involved in the formation of amide bonds, which are crucial in peptide synthesis . It can also be used for crosslinking proteins to nucleic acids . The compound’s ability to react with phosphate groups suggests it may play a role in phosphorylation pathways .

Pharmacokinetics

The compound is water-soluble , which suggests it could be readily absorbed and distributed in the body.

Result of Action

The compound’s action results in the formation of amide bonds and the crosslinking of proteins to nucleic acids . This can have various molecular and cellular effects, depending on the specific proteins and nucleic acids involved.

Action Environment

The compound’s action can be influenced by environmental factors such as pH. The compound is typically used in the pH range of 4.0-6.0 . Additionally, the compound is sensitive to moisture , which suggests that its stability and efficacy could be affected by humidity levels.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[3-(dimethylamino)propyl]-1,3-dimethylpyrazole-4-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N4O2S.ClH/c1-9-10(8-14(4)12-9)17(15,16)11-6-5-7-13(2)3;/h8,11H,5-7H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUZDRERVAGSNKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1S(=O)(=O)NCCCN(C)C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-N-(2-furylmethyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502513.png)

![Methyl 4-{[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl}benzoate](/img/structure/B2502518.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2502523.png)

![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2502524.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-phenylsulfanylpropanamide](/img/structure/B2502526.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-(oxolan-2-yl)piperidine-4-carboxylic acid](/img/structure/B2502527.png)

![Tert-butyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-carboxylate](/img/structure/B2502528.png)

![Methyl 2-{[2-(methoxycarbonyl)phenyl]amino}benzoate](/img/structure/B2502530.png)

![3-Chloranyl-~{n}-(4-Methoxyphenyl)-4-[(2-Methyl-3-Oxidanylidene-Cyclopenten-1-Yl)amino]benzamide](/img/structure/B2502533.png)